molecular formula C20H22N6 B12221953 5-Cyclohexyl-10-(3,5-dimethylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene

5-Cyclohexyl-10-(3,5-dimethylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene

Cat. No.: B12221953
M. Wt: 346.4 g/mol
InChI Key: RZPJFOYJSDJYPL-UHFFFAOYSA-N
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Description

5-Cyclohexyl-10-(3,5-dimethylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7300^{2,6}]dodeca-1(9),2,4,7,11-pentaene is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group and a dimethylphenyl group attached to a hexaazatricyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-10-(3,5-dimethylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the hexaazatricyclic core: This can be achieved through cyclization reactions involving nitrogen-containing precursors.

    Introduction of the cyclohexyl group: This step often involves the use of cyclohexyl halides in the presence of a base.

    Attachment of the dimethylphenyl group: This can be done through Friedel-Crafts alkylation or acylation reactions using 3,5-dimethylphenyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-10-(3,5-dimethylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions where the nitrogen atoms are present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

5-Cyclohexyl-10-(3,5-dimethylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which 5-Cyclohexyl-10-(3,5-dimethylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylbenzene: Similar in having a cyclohexyl group attached to an aromatic ring.

    Dimethylphenyl derivatives: Compounds with similar dimethylphenyl groups but different core structures.

Uniqueness

5-Cyclohexyl-10-(3,5-dimethylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene is unique due to its hexaazatricyclic core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H22N6

Molecular Weight

346.4 g/mol

IUPAC Name

5-cyclohexyl-10-(3,5-dimethylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H22N6/c1-13-8-14(2)10-16(9-13)26-19-17(11-22-26)20-24-23-18(25(20)12-21-19)15-6-4-3-5-7-15/h8-12,15H,3-7H2,1-2H3

InChI Key

RZPJFOYJSDJYPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5CCCCC5)C

Origin of Product

United States

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